molecular formula C5H7Cl2F2N3 B13452600 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Katalognummer: B13452600
Molekulargewicht: 218.03 g/mol
InChI-Schlüssel: VTBCNOJCDUOTDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorodifluoromethyl group and a methyl group, making it a valuable candidate for research in medicinal chemistry and other scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the use of difluorocarbene reagents, which react with the pyrazole precursor under controlled conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
  • 3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-amine

Uniqueness

The presence of the chlorodifluoromethyl group in 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .

Eigenschaften

Molekularformel

C5H7Cl2F2N3

Molekulargewicht

218.03 g/mol

IUPAC-Name

3-[chloro(difluoro)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6ClF2N3.ClH/c1-11-2-3(9)4(10-11)5(6,7)8;/h2H,9H2,1H3;1H

InChI-Schlüssel

VTBCNOJCDUOTDO-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)C(F)(F)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.